N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine

NSAID prodrugs gastrointestinal safety ulcerogenic index

N-[2-(2-Fluorobiphenyl-4-yl)propanoyl]-beta-alanine (CAS 486455-72-5; molecular formula C₁₈H₁₈FNO₃; molecular weight 315.3) is a synthetic amide conjugate of the NSAID flurbiprofen with the amino acid β‑alanine. It belongs to the class of amino‑acid amide prodrugs designed to temporarily mask the free carboxylic acid group of flurbiprofen, thereby reducing direct gastric mucosal irritation while retaining systemic anti‑inflammatory and analgesic efficacy upon enzymatic hydrolysis in vivo.

Molecular Formula C18H18FNO3
Molecular Weight 315.3 g/mol
Cat. No. B12198557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine
Molecular FormulaC18H18FNO3
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCCC(=O)O
InChIInChI=1S/C18H18FNO3/c1-12(18(23)20-10-9-17(21)22)14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22)
InChIKeyCPBPASUSXLMRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Fluorobiphenyl-4-yl)propanoyl]-beta-alanine: Amide Prodrug for Gastro-Sparing Flurbiprofen Delivery


N-[2-(2-Fluorobiphenyl-4-yl)propanoyl]-beta-alanine (CAS 486455-72-5; molecular formula C₁₈H₁₈FNO₃; molecular weight 315.3) is a synthetic amide conjugate of the NSAID flurbiprofen with the amino acid β‑alanine . It belongs to the class of amino‑acid amide prodrugs designed to temporarily mask the free carboxylic acid group of flurbiprofen, thereby reducing direct gastric mucosal irritation while retaining systemic anti‑inflammatory and analgesic efficacy upon enzymatic hydrolysis in vivo [1]. This compound is part of a broader series of flurbiprofen–amino‑acid conjugates investigated for differentiated gastrointestinal safety profiles [2].

Why Flurbiprofen–Amino‑Acid Conjugates Cannot Be Interchanged: The Case for N-[2-(2-Fluorobiphenyl-4-yl)propanoyl]-beta-alanine


Amino‑acid amide prodrugs of flurbiprofen exhibit wide variability in hydrolysis kinetics, ulcerogenic index, and partition coefficient depending on the amino acid moiety [1]. Simply substituting one amino‑acid conjugate for another (e.g., glycine for β‑alanine) changes the rate of flurbiprofen release in simulated intestinal fluid (SIF) and human plasma, alters the lipophilicity governing membrane transport, and shifts the gastric safety margin quantified by the ulcerogenic index [2][3]. Therefore, procurement decisions based solely on NSAID class membership or “amino‑acid prodrug” designation without specific, head‑to‑head comparative data risk selecting a compound with suboptimal hydrolysis kinetics or insufficient gastro‑protection.

Head‑to‑Head Evidence Table: N-[2-(2-Fluorobiphenyl-4-yl)propanoyl]-beta-alanine vs. In‑Class Flurbiprofen Prodrugs and the Parent Drug


Ulcerogenic Index Reduction Relative to Flurbiprofen: β‑Alanine Conjugate Demonstrates Gastro‑Sparing Advantage

In a systematic head‑to‑head study of ten flurbiprofen amide prodrugs, the β‑alanine conjugate (corresponding to prodrug code AR‑2) demonstrated a marked reduction in ulcerogenic index compared to the parent drug flurbiprofen, while maintaining comparable analgesic and anti‑inflammatory activities [1]. The ulcerogenic index for AR‑2 was substantially lower than flurbiprofen, consistent with the prodrug strategy of temporarily masking the free carboxylic acid to limit direct gastric mucosal damage [2]. Among the series, AR‑2 was one of only three prodrugs (alongside AR‑9 and AR‑10) identified as showing an excellent pharmacological response with an encouraging hydrolysis profile [3].

NSAID prodrugs gastrointestinal safety ulcerogenic index

Hydrolysis Kinetics in Simulated Intestinal Fluid and 80% Human Plasma: β‑Alanine Conjugate Balances Activation Rate

The β‑alanine amide prodrug (AR‑2) displayed an encouraging hydrolysis rate in both simulated intestinal fluid (SIF) and 80% human plasma, falling into the top‑performing group alongside AR‑9 and AR‑10 [1]. In contrast, prodrugs with increased aliphatic side chain length or aromatic substituents showed enhanced partition coefficients but diminished dissolution and hydrolysis rates, making them more suitable for sustained‑release rather than immediate activation [2]. The partition coefficient (P) of AR‑2 was significantly lower than that of flurbiprofen (P_FB = 75.62), indicating reduced lipophilicity that favours aqueous solubility and may contribute to its balanced activation profile [3].

prodrug activation hydrolysis kinetics simulated intestinal fluid

Anti‑Inflammatory Activity Retention: β‑Alanine Conjugate Matches Parent Flurbiprofen Efficacy

The β‑alanine flurbiprofen conjugate (AR‑2) retained anti‑inflammatory activity comparable to the parent drug flurbiprofen in the carrageenan‑induced rat paw edema model [1]. Across the ten‑prodrug series, all amide conjugates showed comparable anti‑inflammatory efficacy, confirming that the amide masking strategy does not compromise the pharmacodynamic response once the prodrug is activated [2]. The percent anti‑inflammatory activity values, calculated from paw volume differences between test and control groups, place AR‑2 within the efficacy range of flurbiprofen, distinguishing it from prodrugs of other NSAID classes that sometimes exhibit reduced potency [3].

anti‑inflammatory activity carrageenan‑induced paw edema NSAID efficacy

Partition Coefficient Differentiation: β‑Alanine Conjugate Occupies a Distinct Lipophilicity Window vs. Aromatic and Aliphatic‑Chain Prodrugs

The partition coefficient (P) of the β‑alanine prodrug AR‑2 falls into the lower range (P ≈ 23–29) among the ten flurbiprofen amide prodrugs, markedly lower than the parent drug flurbiprofen (P = 75.62) and substantially lower than prodrugs bearing aromatic substituents or extended aliphatic chains (P = 340–1041 for AR‑4 to AR‑10) [1]. This differentiated lipophilicity window indicates that AR‑2 has higher aqueous solubility and lower membrane retention compared to lipophilic analogs, which is consistent with its more rapid hydrolysis rate and reduced potential for tissue accumulation [2]. In a procurement context, this positions AR‑2 as the candidate of choice when rapid systemic availability and minimal lipophilic depot formation are desired, in contrast to the sustained‑release candidates AR‑4 through AR‑8 [3].

partition coefficient lipophilicity prodrug design

Analgesic Activity: β‑Alanine Conjugate Maintains Pain‑Relief Profile Equivalent to Flurbiprofen

In the tail‑flick analgesia assay using a hot‑water analgesiometer, the β‑alanine conjugate AR‑2 demonstrated analgesic activity comparable to flurbiprofen [1]. Percent analgesia was calculated from reaction time ratios; all amide prodrugs in the series exhibited analgesic responses statistically comparable to the parent drug, confirming that the amidation strategy does not impair the nociceptive effect of flurbiprofen [2]. This is a critical differentiator from certain alternative gastro‑sparing formulations (e.g., enteric‑coated or sustained‑release preparations) that can delay the onset of analgesia [3].

analgesic activity tail‑flick test thermal nociception

Structural Identity Confirmation: Distinct Physicochemical Signature Enables Quality‑Controlled Procurement

N‑[2‑(2‑fluorobiphenyl‑4‑yl)propanoyl]‑β‑alanine (AR‑2) has been rigorously characterized by melting point, TLC Rf value, elemental analysis (% nitrogen calculated vs. found), UV, FTIR, ¹H NMR, and mass spectrometry, providing a complete analytical fingerprint that enables unambiguous identification and quality control during procurement [1]. The molecular formula C₁₈H₁₈FNO₃ and molecular weight 315.3 g mol⁻¹ are confirmed by independent database records, and the CAS registry number 486455‑72‑5 facilitates vendor‑agnostic sourcing . This level of characterization exceeds that available for many custom‑synthesized in‑class analogs, reducing the risk of misidentification or impurity‑related data variability [2].

compound characterization melting point TLC elemental analysis

N-[2-(2-Fluorobiphenyl-4-yl)propanoyl]-beta-alanine: Evidence‑Backed Procurement Scenarios for Preclinical and Formulation Research


Preclinical NSAID Efficacy Studies Requiring Gastro‑Sparing Profiles

When designing in vivo inflammation or pain models where gastric tolerability is a limiting factor (e.g., chronic dosing in osteoarthritis or rheumatoid arthritis models), N‑[2‑(2‑fluorobiphenyl‑4‑yl)propanoyl]‑β‑alanine (AR‑2) provides comparable analgesic and anti‑inflammatory efficacy to flurbiprofen with a markedly reduced ulcerogenic index, as demonstrated in rat gastric lesion assays [1]. This compound’s balanced hydrolysis kinetics in SIF and human plasma ensure consistent systemic exposure without the slow activation seen in high‑partition‑coefficient alternatives [2].

Prodrug Pharmacokinetic Profiling and Activation Kinetics Research

For studies investigating the relationship between amino‑acid side‑chain structure and prodrug activation rate, the β‑alanine conjugate serves as a key comparator occupying the intermediate lipophilicity window (P ≈ 23–29) between the parent drug flurbiprofen (P = 75.62) and lipophilic sustained‑release candidates (P = 340–1041) [1]. Its well‑characterized hydrolysis profile in both SIF and 80% human plasma makes it a reliable reference standard for calibrating in vitro–in vivo extrapolation (IVIVE) models of amide prodrug activation [2].

Formulation Development of Immediate‑Release Gastro‑Sparing NSAID Dosage Forms

Unlike the sustained‑release‑oriented prodrugs AR‑4 through AR‑8, the β‑alanine conjugate AR‑2 displays a partition coefficient and hydrolysis rate compatible with immediate‑release oral solid dosage forms, providing a gastro‑sparing NSAID option without the delayed onset associated with high‑lipophilicity or enteric‑coated alternatives [1]. Its lower melting point (84–86 °C) and moderate yield (80%) also facilitate scalable synthesis for kilogram‑scale procurement in formulation development [2].

Analytical Reference Standard for Flurbiprofen Amide Prodrug Characterization

With a complete analytical fingerprint—including melting point, TLC Rf, elemental analysis (%N calc./found), FTIR, ¹H NMR, MS, and a verified CAS number 486455‑72‑5—the β‑alanine conjugate AR‑2 can serve as a well‑defined reference standard for identity and purity testing when procuring or synthesizing flurbiprofen–amino‑acid amide libraries [1]. This reduces the risk of structural misassignment and ensures batch‑to‑batch reproducibility across multi‑centre studies [2].

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